molecular formula C11H18N4O B7926028 2-[(2-Amino-ethyl)-isopropyl-amino]-1-pyrazin-2-yl-ethanone

2-[(2-Amino-ethyl)-isopropyl-amino]-1-pyrazin-2-yl-ethanone

Cat. No.: B7926028
M. Wt: 222.29 g/mol
InChI Key: IYLHMYJXJVORDA-UHFFFAOYSA-N
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Description

2-[(2-Amino-ethyl)-isopropyl-amino]-1-pyrazin-2-yl-ethanone is a pyrazine-derived compound featuring a ketone backbone substituted with a branched alkylamino group. Its structure comprises a pyrazin-2-yl moiety linked to an ethanone group, with a secondary amine substituent at the α-carbon position. This substituent consists of an isopropyl group and a 2-aminoethyl chain, conferring both lipophilic and hydrophilic properties. The compound has been cataloged as a synthetic intermediate in organic chemistry, though it is currently listed as discontinued by CymitQuimica .

Properties

IUPAC Name

2-[2-aminoethyl(propan-2-yl)amino]-1-pyrazin-2-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-9(2)15(6-3-12)8-11(16)10-7-13-4-5-14-10/h4-5,7,9H,3,6,8,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLHMYJXJVORDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCN)CC(=O)C1=NC=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Amino-ethyl)-isopropyl-amino]-1-pyrazin-2-yl-ethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazine ring, followed by the introduction of the ethanone group and the amino substituents. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2-[(2-Amino-ethyl)-isopropyl-amino]-1-pyrazin-2-yl-ethanone may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, while maintaining strict quality control standards. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Amino-ethyl)-isopropyl-amino]-1-pyrazin-2-yl-ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The amino and ethanone groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of 2-[(2-Amino-ethyl)-isopropyl-amino]-1-pyrazin-2-yl-ethanone include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from the reactions of 2-[(2-Amino-ethyl)-isopropyl-amino]-1-pyrazin-2-yl-ethanone depend on the type of reaction and the reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazine derivatives.

Scientific Research Applications

2-[(2-Amino-ethyl)-isopropyl-amino]-1-pyrazin-2-yl-ethanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.

Mechanism of Action

The mechanism of action of 2-[(2-Amino-ethyl)-isopropyl-amino]-1-pyrazin-2-yl-ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

(1) Substituent-Driven Reactivity

  • Aminoalkyl vs. Alkyl Groups: The target compound’s 2-aminoethyl and isopropyl substituents enhance polarity and hydrogen-bonding capacity compared to simpler analogs like 2-(methylamino)-1-(pyrazin-2-yl)ethanone.
  • Diazo Functionalization: 2-Diazo-1-(pyrazin-2-yl)ethanone exhibits high reactivity due to its diazo group, enabling applications in cycloaddition reactions and photochemical studies .

(2) Application-Specific Differences

  • Flavoring Agents: 2-Acetyl Pyrazine and 2-Acetyl-3-ethylpyrazine are widely used in food and fragrance industries due to their low molecular weight and volatile, nutty aroma profiles. Their acetyl groups contribute to flavor intensity, unlike the aminoalkyl-substituted target compound .
  • Intermediate Utility: The methylamino analog (C₇H₉N₃O) is preferred in small-scale syntheses for its simpler purification, whereas the target compound’s branched substituents may complicate scalability .

Biological Activity

2-[(2-Amino-ethyl)-isopropyl-amino]-1-pyrazin-2-yl-ethanone is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrazine derivatives, which are known for their diverse pharmacological properties. This article explores the biological activity of 2-[(2-Amino-ethyl)-isopropyl-amino]-1-pyrazin-2-yl-ethanone, including its antimicrobial, anticancer, and enzyme-inhibitory effects.

Chemical Structure and Properties

The molecular formula of 2-[(2-Amino-ethyl)-isopropyl-amino]-1-pyrazin-2-yl-ethanone is C11H17N3O, with a molecular weight of approximately 219.27 g/mol. It features a pyrazine ring, an isopropylamino group, and an ethanone moiety. The presence of these functional groups contributes to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that 2-[(2-Amino-ethyl)-isopropyl-amino]-1-pyrazin-2-yl-ethanone exhibits significant antimicrobial properties. In vitro evaluations have shown that the compound possesses activity against various pathogens, including bacteria and fungi.

Pathogen Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.22 - 0.25 μg/mLNot specified
Escherichia coliNot specifiedNot specified
Candida albicansNot specifiedNot specified

The compound has been reported to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, demonstrating its potential as a therapeutic agent against biofilm-associated infections .

Anticancer Activity

In addition to its antimicrobial properties, 2-[(2-Amino-ethyl)-isopropyl-amino]-1-pyrazin-2-yl-ethanone has shown promise in anticancer research. The compound was evaluated for its cytotoxic effects on various cancer cell lines. Preliminary results indicate that it may induce apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways.

Enzyme Inhibition

The compound acts as an inhibitor for several enzymes, which is crucial for its biological activity:

Enzyme IC50 Value (μM)
DNA gyrase12.27 - 31.64
Dihydrofolate reductase (DHFR)0.52 - 2.67

These inhibitory effects suggest that 2-[(2-Amino-ethyl)-isopropyl-amino]-1-pyrazin-2-yl-ethanone could be developed into a therapeutic agent targeting specific metabolic pathways involved in bacterial resistance and cancer proliferation .

The mechanism by which this compound exerts its biological effects involves several potential pathways:

  • Enzyme Interaction : Binding to and inhibiting key metabolic enzymes.
  • Receptor Modulation : Interacting with cellular receptors to influence signaling pathways.
  • Gene Expression Alteration : Modifying the expression levels of genes involved in cell survival and proliferation.

Case Studies

Several case studies have explored the biological activity of similar pyrazine derivatives, providing insights into the potential applications of 2-[(2-Amino-ethyl)-isopropyl-amino]-1-pyrazin-2-yl-ethanone:

  • A study on hybrid compounds combining pyrazine with other scaffolds revealed enhanced antimicrobial activity compared to traditional antibiotics.
  • Research focusing on enzyme inhibitors highlighted the effectiveness of pyrazine derivatives in overcoming drug resistance in bacterial strains .

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